4'-(N-METHYLACETAMIDO)CINNAMANILIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(N-METHYLACETAMIDO)CINNAMANILIDE typically involves the reaction of cinnamic acid derivatives with aniline derivatives under specific conditions. One common method involves the acylation of aniline with cinnamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for 4’-(N-METHYLACETAMIDO)CINNAMANILIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4’-(N-METHYLACETAMIDO)CINNAMANILIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .
Scientific Research Applications
4’-(N-METHYLACETAMIDO)CINNAMANILIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-(N-METHYLACETAMIDO)CINNAMANILIDE involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by disrupting the cell membrane integrity of microorganisms or inhibiting key enzymes involved in their metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4’-(N-METHYLACETAMIDO)CINNAMANILIDE can be compared with other similar compounds, such as:
4’-(N-METHYLACETAMIDO)DODECANANILIDE: Similar structure but with a longer alkyl chain, which may influence its physical and chemical properties.
2-CHLORO-4’-(N-METHYLACETAMIDO)-BENZANILIDE: Contains a chlorine substituent, which can affect its reactivity and biological activity.
2,4-DICHLORO-4’-(N-METHYLACETAMIDO)-BENZANILIDE: Contains multiple chlorine substituents, potentially enhancing its antimicrobial properties.
The uniqueness of 4’-(N-METHYLACETAMIDO)CINNAMANILIDE lies in its specific structure and the resulting chemical and biological properties, which can be tailored for various applications.
Properties
IUPAC Name |
(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14(21)20(2)17-11-9-16(10-12-17)19-18(22)13-8-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,22)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAWSFJLSMOBIJ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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